1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl-
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Overview
Description
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- is an organic compound with a unique structure that includes a cyclohexadiene ring, an aldehyde group, and chloro and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- can be achieved through several methods. One common approach involves the aldol condensation of appropriate precursors, followed by functional group interconversions and transformations . Another method includes pericyclic cyclizations and organometallic reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol-type condensations and subsequent purification steps to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The chloro and ethyl substituents may influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl-:
3-Cyclohexene-1-carboxaldehyde: Another related compound with a cyclohexene ring and an aldehyde group.
Uniqueness
1,3-Cyclohexadiene-1-carboxaldehyde, 2-chloro-3-ethyl- is unique due to the presence of both chloro and ethyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
113088-66-7 |
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Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
2-chloro-3-ethylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C9H11ClO/c1-2-7-4-3-5-8(6-11)9(7)10/h4,6H,2-3,5H2,1H3 |
InChI Key |
PRZWFMZFVPABLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CCCC(=C1Cl)C=O |
Origin of Product |
United States |
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